ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate
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Overview
Description
Ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate is a complex organic compound with a distinctive structure that combines benzofuran and benzamide moieties. This compound's unique chemical properties make it a valuable subject for research in various scientific fields.
Mechanism of Action
Target of Action
It is known that similar compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that similar compounds can act as strong electron donor molecules . This suggests that the compound may interact with its targets by donating electrons, which could result in changes to the targets’ biochemical properties.
Biochemical Pathways
Similar compounds are known to affect a wide range of pathways due to their broad spectrum of biological activities . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Similar compounds are known to have a wide range of effects, including antimicrobial potential and antioxidant potential .
Action Environment
It is known that similar compounds can be synthesized under mild reaction conditions , suggesting that they may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate typically involves several key steps:
Formation of Benzofuran Ring: : Starting with 2,2-dimethyl-1,3-diketone and ortho-hydroxybenzaldehyde under acidic conditions to form the benzofuran ring.
Methylation Reaction: : Next, the benzofuran compound undergoes methylation using methyl iodide in the presence of a base.
Amide Bond Formation: : The methylated product reacts with 4-aminobenzoic acid under dehydrating conditions to form the benzamide linkage.
Esterification: : The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial-scale production may involve similar steps but optimized for large-scale synthesis, with continuous flow reactors and enhanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Reacts with strong oxidizing agents to form corresponding carboxylic acids and ketones.
Reduction: : Can be reduced using agents like lithium aluminum hydride to form amines or alcohols.
Substitution: : Undergoes electrophilic and nucleophilic substitution reactions, particularly at the benzofuran ring and amide moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens (chlorine, bromine), alkyl groups.
Major Products
Oxidation: : Carboxylic acids, ketones.
Reduction: : Amines, alcohols.
Substitution: : Halo-derivatives, alkylated compounds.
Scientific Research Applications
Ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate is used extensively in various fields:
Chemistry: : As a synthetic intermediate in organic synthesis.
Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Compared to similar compounds, ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate stands out due to its unique structural features and diverse functional groups. Similar compounds include:
Ethyl 4-amidobenzoate: : Lacks the benzofuran ring, leading to different chemical properties.
2,2-Dimethylbenzofuran-7-yl benzoate: : Does not contain the amide linkage, affecting its biological activity.
This comprehensive look at this compound highlights its significance and versatility in scientific research and industrial applications. What got you interested in this compound?
Properties
IUPAC Name |
ethyl 4-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-4-31-26(30)20-12-14-22(15-13-20)28-25(29)19-10-8-18(9-11-19)17-32-23-7-5-6-21-16-27(2,3)33-24(21)23/h5-15H,4,16-17H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTUHGXRQLPVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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